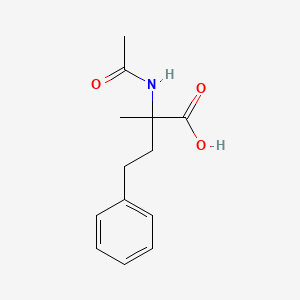

2-Acetamido-2-methyl-4-phenylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetamido-2-methyl-4-phenylbutanoic acid is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.26 . The compound is solid at room temperature .

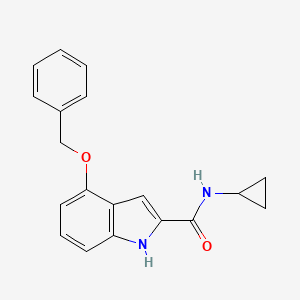

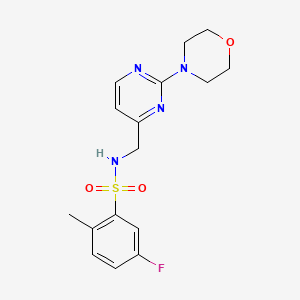

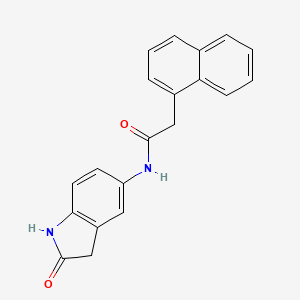

Molecular Structure Analysis

The InChI code for this compound is1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16) . This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 221.26 and a molecular formula of C12H15NO3 .Scientific Research Applications

Synthesis of ACE Inhibitors

2-Acetamido-2-methyl-4-phenylbutanoic acid serves as a common intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors. A study demonstrates a direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, producing 2-hydroxy-4-arylbutanoic acids with high enantioselectivity, which are useful for the synthesis of ACE inhibitors (Zhu et al., 2010). Another research optimized the synthesis of 2-oxo-4-phenylbutanoic acid (OPBA), a substrate for producing ACE inhibitor drug precursors, achieving high yields through reaction parameter optimization (Ahmad et al., 2011).

Catalysis and Organic Synthesis

The compound has been involved in studies focused on catalysis and organic synthesis. For example, iron-catalyzed benzylation of 1,3-dicarbonyl compounds with benzylic alcohols has been reported to give corresponding 2-benzylated products efficiently. This process, involving catalytic amounts of inexpensive iron chloride hexahydrate, underscores the compound's utility in synthesizing pharmacologically relevant structures (Kischel et al., 2007).

Investigation into Molecular Structures and Photophysical Properties

Research has also been conducted to understand the effects of amino/amido substitutions on molecular structures and photophysical properties. A study on 2-(2-phenyl)benzotriazole derivatives, with structural similarities to this compound, focused on the intramolecular hydrogen bonding and its impact on fluorescence emissions. This research highlights the compound's potential in developing materials for light conversion films (Uesaka et al., 2020).

Pharmacokinetics and Drug Development

Further, the compound has been studied for its potential in drug development, particularly as an inhibitor for specific enzymes. For instance, 2-(2-mercaptoacetamido)-3-phenylpropanoic acid has been investigated as a model inhibitor for metallo-β-lactamase, an enzyme that contributes to bacterial resistance against β-lactam antibiotics. The preparation of carbon-14 labeled versions of such inhibitors is crucial for pharmacological studies to understand their mechanism of action within the body (Maleki et al., 2019).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

2-acetamido-2-methyl-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-10(15)14-13(2,12(16)17)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAVRLVZZPHDCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(CCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride](/img/structure/B2861560.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861561.png)

![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2861562.png)

![N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2861578.png)